

(Z)-Tetrachlorvinphos-d6 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Tetrachlorvinphos-d6

Cat. No.: B15557186

[Get Quote](#)

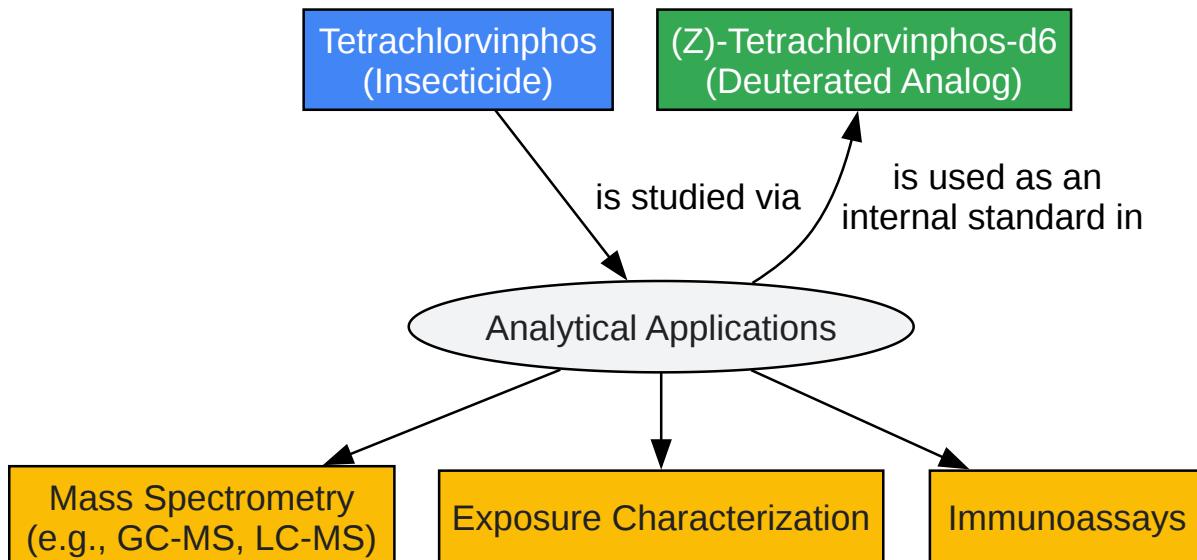
An In-depth Technical Guide to (Z)-Tetrachlorvinphos-d6

This technical guide provides a comprehensive overview of the chemical and physical properties of **(Z)-Tetrachlorvinphos-d6**, a deuterated analog of the organophosphate insecticide Tetrachlorvinphos. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds for quantitative analysis and metabolic studies.

Core Chemical Properties

(Z)-Tetrachlorvinphos-d6 is primarily used as an internal standard in analytical methodologies, such as mass spectrometry, for the detection and quantification of its non-deuterated counterpart, Tetrachlorvinphos.^{[1][2]} The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the native compound in complex matrices.

Quantitative Data Summary


The key chemical and physical properties of **(Z)-Tetrachlorvinphos-d6** and its parent compound are summarized below. Data for the non-deuterated form are provided for context, as many physical properties are expected to be similar.

Property	Value for (Z)-Tetrachlorvinphos-d6	Value for (Z)-Tetrachlorvinphos (Non-labeled)
Molecular Formula	$C_{10}D_6H_3Cl_4O_4P$ [3][4]	$C_{10}H_9Cl_4O_4P$ [5][6]
Molecular Weight	371.999 g/mol [3][4]	365.96 g/mol [5][6]
Accurate Mass	369.937 Da [3][4]	363.899 Da [7]
CAS Number	Not available	22248-79-9 [3][4][5]
Appearance	N/A	Colorless crystals or white powder [7]
Melting Point	N/A	94 - 98 °C [5][8]
Water Solubility	N/A	11 mg/L (at 20 °C) [8][9]
Stability	N/A	Slowly hydrolyzes in acidic/neutral media; rapidly in alkaline media [5][7]
SMILES	<chem>[2H]C([2H])([2H])OP(=O)(O\c1cc(Cl)c(Cl)cc1Cl)OC([2H])([2H])[2H]</chem> [3]	<chem>COP(=O)(OC)O/C(=C\Cl)/c1cc(c(cc1Cl)Cl)Cl</chem> [5]
InChI Key	UBCKGWBNUIFUST-PQUJWJDRSA-N [2]	UBCKGWBNUIFUST-YHYXMXQVSA-N [5]

Logical Relationship and Application

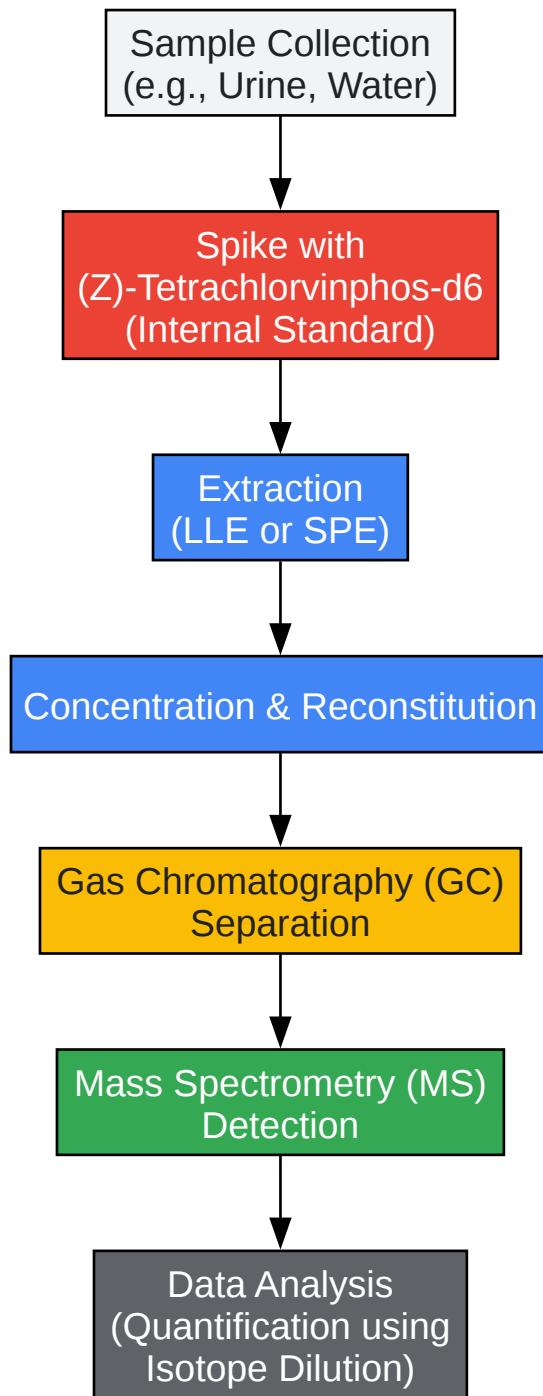
(Z)-Tetrachlorvinphos-d6 serves as a crucial tool for the analytical study of the parent insecticide, Tetrachlorvinphos. The following diagram illustrates this relationship.

Logical Relationship of Tetrachlorvinphos Compounds

[Click to download full resolution via product page](#)

Relationship between Tetrachlorvinphos and its deuterated analog.

Experimental Protocols


Detailed experimental protocols for the analysis of Tetrachlorvinphos using its deuterated analog as an internal standard typically involve sample extraction followed by chromatographic separation and mass spectrometric detection.

General Analytical Workflow for Biological and Environmental Samples

- Sample Preparation and Extraction:
 - Objective: To isolate the analyte from the sample matrix (e.g., urine, plasma, water, soil).
 - Method 1: Liquid-Liquid Extraction (LLE): Aqueous samples can be extracted with a water-immiscible organic solvent like methylene chloride at a neutral pH.[10]
 - Method 2: Solid-Phase Extraction (SPE): Samples are passed through a solid sorbent cartridge which retains the analyte. The analyte is then eluted with a small volume of solvent. This method is effective for cleaning up complex matrices.[11]

- Internal Standard Spiking: A known quantity of **(Z)-Tetrachlorvinphos-d6** is added to the sample prior to extraction to account for analyte loss during sample preparation and analysis.
- Chromatographic Separation:
 - Objective: To separate Tetrachlorvinphos from other components in the extract before detection.
 - Methodology: Gas chromatography (GC) is the most common technique.[10][12] A capillary column (e.g., 0.25-0.53 mm ID, 15-30 m length) is used for separation.[10] The choice of column phase depends on the specific requirements of the analysis.
- Detection and Quantification:
 - Objective: To detect and quantify the analyte.
 - Methodology: Mass Spectrometry (MS) is preferred for its high selectivity and sensitivity, especially when using a deuterated internal standard. A nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) can also be used for their specificity towards phosphorus-containing compounds.[10][12]
 - Quantification: The ratio of the signal from the native Tetrachlorvinphos to the signal from the **(Z)-Tetrachlorvinphos-d6** internal standard is used to calculate the concentration of the analyte in the original sample.

General Analytical Workflow

[Click to download full resolution via product page](#)

Workflow for analysis of Tetrachlorvinphos using a deuterated standard.

Mechanism of Action: Cholinesterase Inhibition

Tetrachlorvinphos, like other organophosphate insecticides, acts as a cholinesterase inhibitor. [5][7] It binds to and inactivates acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system.

[Click to download full resolution via product page](#)

Simplified pathway of acetylcholinesterase inhibition by Tetrachlorvinphos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z)-Tetrachlorvinphos-d6 CAS#: [m.chemicalbook.com]
- 2. (Z)-Tetrachlorvinphos-d6 | CymitQuimica [cymitquimica.com]
- 3. (Z)-Tetrachlorvinphos-d6 | LGC Standards [lgcstandards.com]
- 4. (Z)-Tetrachlorvinphos-d6 | LGC Standards [lgcstandards.com]
- 5. Tetrachlorvinphos - Wikipedia [en.wikipedia.org]
- 6. Tetrachlorvinphos (CAS 22248-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetrachlorvinphos (Ref: SD 8447) [sitem.herts.ac.uk]
- 9. Tetrachlorvinphos | 961-11-5 [amp.chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Z)-Tetrachlorvinphos-d6 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557186#z-tetrachlorvinphos-d6-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com